4-Iodo-3-nitrobenzamide 4-Iodo-3-nitrobenzamide 4-iodo-3-nitrobenzamide is a carbonyl compound and an organohalogen compound.
Iniparib is a small molecule iodobenzamide with potential cytotoxic and antineoplastic activities. Although the mechanism of action is unknown, iniparib appears to be cytotoxic in cells with DNA alterations or DNA damage, like that found in tumor cells with mutations in the ataxia telangiectasia mutated (ATM) gene. ATM encodes a serine/threonine protein kinase and mutations of the gene are associated with ataxia telangiectasia and contribute to certain cancers such as T-cell acute lymphoblastic leukemia, B-cell chronic lymphocytic leukemia and B-cell non-Hodgkin lymphomas.
Brand Name: Vulcanchem
CAS No.: 160003-66-7
VCID: VC0548575
InChI: InChI=1S/C7H5IN2O3/c8-5-2-1-4(7(9)11)3-6(5)10(12)13/h1-3H,(H2,9,11)
SMILES: C1=CC(=C(C=C1C(=O)N)[N+](=O)[O-])I
Molecular Formula: C7H5IN2O3
Molecular Weight: 292.03 g/mol

4-Iodo-3-nitrobenzamide

CAS No.: 160003-66-7

Cat. No.: VC0548575

Molecular Formula: C7H5IN2O3

Molecular Weight: 292.03 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

4-Iodo-3-nitrobenzamide - 160003-66-7

Specification

Description 4-iodo-3-nitrobenzamide is a carbonyl compound and an organohalogen compound.
Iniparib is a small molecule iodobenzamide with potential cytotoxic and antineoplastic activities. Although the mechanism of action is unknown, iniparib appears to be cytotoxic in cells with DNA alterations or DNA damage, like that found in tumor cells with mutations in the ataxia telangiectasia mutated (ATM) gene. ATM encodes a serine/threonine protein kinase and mutations of the gene are associated with ataxia telangiectasia and contribute to certain cancers such as T-cell acute lymphoblastic leukemia, B-cell chronic lymphocytic leukemia and B-cell non-Hodgkin lymphomas.
CAS No. 160003-66-7
Molecular Formula C7H5IN2O3
Molecular Weight 292.03 g/mol
IUPAC Name 4-iodo-3-nitrobenzamide
Standard InChI InChI=1S/C7H5IN2O3/c8-5-2-1-4(7(9)11)3-6(5)10(12)13/h1-3H,(H2,9,11)
Standard InChI Key MDOJTZQKHMAPBK-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1C(=O)N)[N+](=O)[O-])I
Canonical SMILES C1=CC(=C(C=C1C(=O)N)[N+](=O)[O-])I
Appearance Solid powder

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